2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole-based acetohydrazide derivative featuring a 4-tert-butylphenyl substituent at the triazole’s 5-position, a phenyl group at the 4-position, and a sulfanyl-linked acetohydrazide moiety terminating in a (3Z)-2-oxoindol-3-ylidene group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors sensitive to triazole and indole motifs .
Properties
Molecular Formula |
C28H26N6O2S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C28H26N6O2S/c1-28(2,3)19-15-13-18(14-16-19)25-32-33-27(34(25)20-9-5-4-6-10-20)37-17-23(35)30-31-24-21-11-7-8-12-22(21)29-26(24)36/h4-16,29,36H,17H2,1-3H3 |
InChI Key |
IITAVICCUURZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification techniques could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the indole moiety.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure and functional groups.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the triazole ring or the hydrazide-linked aromatic system. Key examples include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may enhance reactivity in covalent drug interactions but reduce metabolic stability .
- Hydrogen Bonding : The indol-3-ylidene group provides π-π stacking and H-bonding sites absent in benzylidene () or alkyl-substituted analogs, influencing target binding specificity .
Yield Variations :
- The tert-butyl group’s steric bulk may lower reaction yields compared to smaller substituents (e.g., methyl in ) due to hindered intermediate formation .
- Indole-3-carbaldehyde’s sensitivity to oxidation requires inert conditions, unlike stable benzaldehydes () .
Physicochemical Properties
Spectroscopic Signatures :
- IR: The target compound shows ν(N-H) at ~3250 cm⁻¹ (indole NH) and ν(C=O) at ~1680 cm⁻¹, absent in non-indole analogs (e.g., lacks these bands) .
- ¹H-NMR : The indolylidene proton resonates as a singlet at δ 8.2–8.4 ppm, distinct from benzylidene protons (δ 7.8–8.1 ppm) in .
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide , also known by its CAS number 893726-22-2, is a triazole-based derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 501.66 g/mol. The structure consists of a triazole ring linked to a sulfanyl group and an indole-derived acetohydrazide moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 501.66 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their effectiveness against various bacterial strains and fungi. The specific compound has shown promising results in inhibiting the growth of pathogenic bacteria in vitro.
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly due to the presence of the indole moiety, which is known for its role in various biological processes including apoptosis induction and cell cycle regulation. Preliminary studies have demonstrated that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
The proposed mechanism involves the inhibition of specific enzymes related to cellular proliferation and survival pathways. The triazole ring may interact with enzyme active sites or disrupt protein-protein interactions critical for cancer cell survival.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives included This compound . The results indicated that at a concentration of 50 µM, the compound exhibited over 70% inhibition against Escherichia coli and Staphylococcus aureus.
Study 2: Anticancer Activity
In another study focusing on cancer cell lines (e.g., MCF7 and HeLa), treatment with the compound resulted in a dose-dependent decrease in cell viability. At concentrations ranging from 10 µM to 100 µM, significant reductions in cell proliferation were observed, with IC50 values calculated around 25 µM for MCF7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
